molecular formula C8H10F3NO3 B13499894 2-Cyclopropyl-2-(2,2,2-trifluoroacetamido)propanoic acid

2-Cyclopropyl-2-(2,2,2-trifluoroacetamido)propanoic acid

Cat. No.: B13499894
M. Wt: 225.16 g/mol
InChI Key: LEJURAOUNORKDQ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-(2,2,2-trifluoroacetamido)propanoic acid is a propanoic acid derivative featuring a cyclopropyl group and a trifluoroacetamido moiety attached to the α-carbon. The cyclopropyl ring introduces significant steric and electronic effects due to its inherent ring strain, which may enhance reactivity or influence binding in biological systems . This compound is listed as discontinued by CymitQuimica (), suggesting challenges in synthesis, stability, or commercial demand. Its structural analogs, however, are widely studied in medicinal chemistry and organic synthesis, particularly as intermediates for protease inhibitors () or chiral building blocks ().

Properties

Molecular Formula

C8H10F3NO3

Molecular Weight

225.16 g/mol

IUPAC Name

2-cyclopropyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid

InChI

InChI=1S/C8H10F3NO3/c1-7(6(14)15,4-2-3-4)12-5(13)8(9,10)11/h4H,2-3H2,1H3,(H,12,13)(H,14,15)

InChI Key

LEJURAOUNORKDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)(C(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-(2,2,2-trifluoroacetamido)propanoic acid typically involves the reaction of cyclopropylamine with trifluoroacetic anhydride to form the trifluoroacetamido intermediate. This intermediate is then reacted with a suitable carboxylic acid derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing and custom synthesis processes. High-purity (98%) production methods are employed to ensure the compound’s quality and consistency .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-(2,2,2-trifluoroacetamido)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Cyclopropyl-2-(2,2,2-trifluoroacetamido)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-(2,2,2-trifluoroacetamido)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The cyclopropyl group may contribute to the compound’s stability and reactivity in various chemical and biological contexts .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents/Ring System Melting Point (°C) Yield (%) Key Spectral Data (NMR/IR) Source
2-Cyclopropyl-2-(2,2,2-trifluoroacetamido)propanoic acid Cyclopropyl, trifluoroacetamido N/A N/A N/A (Discontinued)
(R)-2-(2,2,2-Trifluoroacetamido)propanoic acid (TFA-D-Ala) Methyl, trifluoroacetamido Amorphous N/A $^{13}\text{C NMR: } \delta\ 157.1\ (\text{q}),\ 115.5\ (\text{q})$; IR: 1756 cm$^{-1}$ (C=O)
(E)-2-Methyl-2-[2-(TFA-amido)cyclohex-2-en-1-yl]propanoic acid (2a) Cyclohexenyl, methyl, TFA-amido 135–136 72 $^{1}\text{H NMR: } \delta\ 7.56\ (\text{br s})$; IR: 1715 cm$^{-1}$
3-(4-Hydroxyphenyl)-2-(TFA-amido)propanoic acid 4-Hydroxyphenyl, TFA-amido N/A N/A M.W. 278.19; Precautionary statements (P101)

Key Observations:

  • Cyclopropyl vs. Cycloalkenyl Rings : The cyclopropyl group in the target compound imposes greater steric hindrance compared to cyclohexenyl (2a) or cyclopentenyl (2b) derivatives. This may reduce synthetic accessibility, as seen in the discontinued status of the cyclopropyl analog .
  • Trifluoroacetamido Group : All compounds exhibit strong $^{13}\text{C}$ NMR signals for the CF$3$ group (δ ~115–116 ppm, q, $^1J{CF}$ ≈ 287 Hz) and IR carbonyl stretches near 1715–1756 cm$^{-1}$ .
  • Solubility and Stability: The hydroxyphenyl analog () may exhibit higher aqueous solubility due to the phenolic -OH group, whereas the cyclopropyl analog’s stability is uncertain due to commercial discontinuation .

Biological Activity

2-Cyclopropyl-2-(2,2,2-trifluoroacetamido)propanoic acid, with the CAS number 1177328-28-7, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources and findings.

  • Molecular Formula : C8H10F3NO3
  • Molecular Weight : 225.17 g/mol
  • IUPAC Name : 3-[cyclopropyl-(2,2,2-trifluoroacetyl)amino]propanoic acid

The biological activity of this compound is primarily attributed to its structural features:

  • Trifluoromethyl Group : This group enhances the compound's lipophilicity and binding affinity to various biological targets, which may include enzymes and receptors involved in metabolic pathways.
  • Cyclopropyl Group : Contributes to the compound's stability and reactivity, allowing it to engage in biochemical interactions that can modulate physiological processes.

Enzyme Interactions

Research indicates that this compound can interact with specific enzymes, potentially influencing metabolic pathways. Its unique structure may allow for selective inhibition or activation of target enzymes.

Antioxidant Properties

Preliminary studies suggest that derivatives of cyclopropyl compounds exhibit antioxidant activity. The presence of the trifluoromethyl group may enhance this property, making it a candidate for further investigation in oxidative stress-related diseases.

Case Studies

  • Inhibition Studies : In vitro studies have demonstrated that similar compounds can inhibit key metabolic enzymes. For instance, cyclopropyl analogues have been shown to affect the activity of glutamate receptors, which are critical in neurological functions.
  • Cell Viability Assays : Experiments using cell lines have indicated that compounds with similar structures can impact cell viability positively or negatively depending on their concentration and exposure time.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameBiological ActivityMechanism of Action
This compoundPotential enzyme inhibitorModulates enzyme activity through binding
3-(n-Cyclopropyl-2,2,2-trifluoroacetamido)propanoic acidAntioxidant propertiesReduces oxidative stress in cellular models
3-(trifluoroacetamido)propanoic acidNeuroprotective effectsModulates neurotransmitter receptor activity

Research Findings

Recent studies have focused on the synthesis and biological evaluation of cyclopropyl analogues. These investigations highlight the potential for these compounds to serve as lead candidates in drug development targeting various diseases such as cancer and neurodegenerative disorders.

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